Acetamide, N-(4-(bromomethyl)phenyl)-

Catalog No.
S1916634
CAS No.
66047-05-0
M.F
C9H10BrNO
M. Wt
228.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamide, N-(4-(bromomethyl)phenyl)-

CAS Number

66047-05-0

Product Name

Acetamide, N-(4-(bromomethyl)phenyl)-

IUPAC Name

N-[4-(bromomethyl)phenyl]acetamide

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

InChI

InChI=1S/C9H10BrNO/c1-7(12)11-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3,(H,11,12)

InChI Key

JGMURBFZECPJFF-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)CBr

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CBr

Medicinal Chemistry: Antimicrobial and Antiproliferative Agents

Application Summary: The compound “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide”, which is structurally similar to “N-[4-(bromomethyl)phenyl]acetamide”, has been synthesized and studied for its potential as an antimicrobial and antiproliferative agent .

Experimental Procedure: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using the turbidimetric method . The anticancer screening was conducted against the oestrogen receptor positive human breast adenocarcinoma, MCF7, in comparison to a standard drug (5-fluorouracil) using the Sulforhodamine B (SRB) assay .

Results and Outcomes: The antimicrobial activity results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against the breast cancer cell line . Furthermore, the molecular docking study demonstrated that compounds d1, d2, d3, d6, and d7 displayed good docking score within the binding pocket of the selected PDB ID (1JIJ, 4WMZ, and 3ERT) and have the potential to be used as lead compounds for rational drug designing .

Chemical Synthesis: Intermediate in Organic Synthesis

Application Summary: “N-[4-(bromomethyl)phenyl]acetamide” is a chemical compound that can be used as an intermediate in organic synthesis . This means it can be used in the production of other chemical compounds.

Experimental Procedure: The exact procedures can vary greatly depending on the specific synthesis pathway and the desired end product. Typically, this involves reactions under controlled conditions with various reagents and catalysts .

Results and Outcomes: The outcomes also depend on the specific synthesis pathway and the desired end product. In general, the use of “N-[4-(bromomethyl)phenyl]acetamide” as an intermediate can help to increase the efficiency and selectivity of the synthesis process .

Acetamide, N-(4-(bromomethyl)phenyl)-, also known as N-(4-bromophenyl)acetamide, is a chemical compound with the molecular formula C9H10BrNOC_9H_{10}BrNO and a molecular weight of approximately 214.059 g/mol. This compound features a bromomethyl group attached to a phenyl ring, which is further linked to an acetamide functional group. It is characterized by its solid state at room temperature, with a melting point of approximately 166 °C .

There is no current information available regarding the specific mechanism of action of N-(4-(bromomethyl)phenyl)acetamide in any biological system.

  • Skin and eye irritant: The amide group can react with skin proteins, potentially causing irritation. The presence of a bromoalkyl group further raises concerns about potential skin and eye irritation [].
  • Suspected carcinogen: Aromatic amines derived from the bromoalkyl group can be carcinogenic. Handle with appropriate precautions [].
Typical of acetamides and brominated compounds. Notably, it can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. This property allows for the formation of derivatives through reactions with nucleophiles such as amines or alcohols. Additionally, it can be hydrolyzed to yield the corresponding carboxylic acid and amine under acidic or basic conditions.

Research indicates that acetamide, N-(4-(bromomethyl)phenyl)- exhibits notable biological activities. Studies have shown that it possesses antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus niger . Furthermore, its derivatives have demonstrated antiproliferative effects on cancer cell lines, suggesting potential applications in cancer therapeutics.

The synthesis of acetamide, N-(4-(bromomethyl)phenyl)- typically involves several steps:

  • Bromination: The starting material, p-bromoacetophenone, is reacted with thiourea in the presence of iodine to form an intermediate compound.
  • Formation of Acetamide: The intermediate is then treated with chloroacetyl chloride to yield N-(4-bromophenyl)-2-chloroacetamide.
  • Final Product: This compound can be further reacted with substituted anilines to produce various derivatives of acetamide, N-(4-(bromomethyl)phenyl)- .

Acetamide, N-(4-(bromomethyl)phenyl)- finds applications in various fields:

  • Pharmaceuticals: Due to its antimicrobial and anticancer properties, it is investigated for potential use in drug formulations.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds.
  • Material Science: Its derivatives may be explored for applications in polymers and coatings due to their unique chemical properties.

Interaction studies involving acetamide, N-(4-(bromomethyl)phenyl)- focus on its biological interactions with cellular targets. Molecular docking studies suggest that its structure allows for effective binding to specific enzymes or receptors involved in microbial resistance and cancer cell proliferation . Such studies are crucial for understanding its mechanism of action and optimizing its therapeutic potential.

Acetamide, N-(4-(bromomethyl)phenyl)- shares structural similarities with several other compounds. Below are some comparable compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
Acetamide, N-(4-bromophenyl)-C8H8BrNOExhibits strong antibacterial properties
AcetanilideC8H9NOCommonly used as a pain reliever
N-PhenylacetamideC9H11NOKnown for its use in synthesizing dyes
4-BromoanilineC6H6BrNUsed primarily in dye manufacturing
N-(4-Chlorophenyl)acetamideC8H8ClNODisplays different reactivity due to chlorine substituent

Acetamide, N-(4-(bromomethyl)phenyl)- is distinguished by its specific bromomethyl group that influences both its chemical reactivity and biological activity compared to these similar compounds.

XLogP3

1.9

Other CAS

66047-05-0

Wikipedia

Acetamide, N-(4-(bromomethyl)phenyl)-

Dates

Modify: 2024-04-15

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